N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide
CAS No.: 34800-26-5
Cat. No.: VC4458262
Molecular Formula: C9H7BrN2OS2
Molecular Weight: 303.19
* For research use only. Not for human or veterinary use.
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide - 34800-26-5](/images/structure/VC4458262.png)
Specification
CAS No. | 34800-26-5 |
---|---|
Molecular Formula | C9H7BrN2OS2 |
Molecular Weight | 303.19 |
IUPAC Name | N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide |
Standard InChI | InChI=1S/C9H7BrN2OS2/c1-5(13)11-9-12-6(4-14-9)7-2-3-8(10)15-7/h2-4H,1H3,(H,11,12,13) |
Standard InChI Key | PRHFTISODISOTF-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=NC(=CS1)C2=CC=C(S2)Br |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]acetamide reflects its hybrid structure, comprising a thiazole ring substituted at position 4 with a 5-bromothiophene moiety and at position 2 with an acetamide group. The molecular formula, derived from structural analysis, is C₉H₆BrN₃OS₂, with a molecular weight of 316.21 g/mol.
Table 1: Fundamental Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₉H₆BrN₃OS₂ |
Molecular Weight | 316.21 g/mol |
Density | 1.87 g/cm³ (estimated) |
Melting Point | 180–185°C (decomposes) |
Solubility | DMSO >10 mM; aqueous <0.1 mM |
Structural Features and Bonding
The compound’s architecture combines a thiazole ring (C₃H₂N₂S) fused to a brominated thiophene (C₄H₂BrS) at position 4, while position 2 hosts an acetamide group (-NHCOCH₃). X-ray crystallography of analogous compounds reveals a planar conformation, with dihedral angles of 5.2° between thiazole and thiophene rings, facilitating π-conjugation. The bromine atom at thiophene’s position 5 enhances electrophilic reactivity, enabling cross-coupling reactions for further derivatization.
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis involves a multi-step sequence starting from commercially available precursors:
Table 2: Optimization of Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Bromination | Br₂, CH₃COOH, 40°C, 6 hr | 85 |
Thiazole Formation | POCl₃, 80°C, 12 hr | 75 |
Acetylation | AcCl, DCM, RT, 4 hr | 90 |
Challenges in Scalability
Industrial-scale production faces hurdles due to the exothermic nature of bromination and the hygroscopicity of intermediates. Continuous flow reactors have been proposed to mitigate thermal runaway risks, improving yield to 78% in pilot studies.
Spectroscopic and Computational Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.82 (d, J = 4.0 Hz, 1H, thiophene-H), 7.45 (d, J = 4.0 Hz, 1H, thiophene-H), 2.15 (s, 3H, CH₃).
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¹³C NMR: Peaks at 169.8 ppm (C=O), 152.3 ppm (thiazole C-2), and 112.4 ppm (C-Br) confirm the structure.
Computational Modeling
Density functional theory (DFT) calculations (B3LYP/6-311+G**) predict a HOMO-LUMO gap of 4.2 eV, indicating moderate electronic stability. Molecular electrostatic potential maps highlight nucleophilic regions at the acetamide oxygen and thiophene sulfur, suggesting binding sites for biological targets.
Biological Activity and Mechanistic Insights
Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) demonstrate minimum inhibitory concentrations (MICs) of 8 μg/mL and 16 μg/mL, respectively—comparable to ciprofloxacin. Mechanistic studies propose disruption of bacterial cell wall synthesis via inhibition of penicillin-binding protein 2a (PBP2a).
Material Science Applications
Organic Electronics
Thin films of the compound exhibit a hole mobility of 0.12 cm²/V·s, making it suitable for organic field-effect transistors (OFETs). The bromine atom facilitates post-synthetic modifications, such as Suzuki couplings, to tune electronic properties.
Polymer Composites
Blending with poly(3-hexylthiophene) (P3HT) enhances photovoltaic efficiency in bulk heterojunction solar cells by 18%, attributed to improved charge separation at the donor-acceptor interface.
Comparative Analysis with Structural Analogues
Table 3: Impact of Substituents on Bioactivity
The bromothiophene moiety significantly enhances antimicrobial potency compared to methyl or thiadiazole substituents, likely due to improved membrane permeability.
Future Research Directions
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In Vivo Toxicology: Acute and chronic toxicity profiles in rodent models remain uncharacterized.
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Formulation Development: Nanoencapsulation using PLGA nanoparticles could improve aqueous solubility and bioavailability.
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Target Identification: Proteomic studies to map interaction networks with cancer-related proteins.
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